molecular formula C15H13F4NO B14056092 (3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine

(3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine

Cat. No.: B14056092
M. Wt: 299.26 g/mol
InChI Key: MIYSJTJOLFDWFU-UHFFFAOYSA-N
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Description

(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamine group (-N(CH₃)₂) undergoes oxidation under controlled conditions. In analogous compounds (e.g., 4-Fluoro derivatives), oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) yields ketones or carboxylic acids. For example:

 N CH H2O2,AcOH50 C NHCHO COOH\text{ N CH }\xrightarrow[\text{H}_2\text{O}_2,\text{AcOH}]{\text{50 C}}\text{ NHCHO}\rightarrow \text{ COOH}

Key parameters :

Oxidizing AgentTemperatureProductYield
KMnO₄80°CKetone65%
H₂O₂/AcOH50°CCarboxylic Acid72%

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position participates in nucleophilic substitution under basic conditions. Studies on 6-Fluoro analogs demonstrate reactions with amines or alkoxides via SNAr mechanisms:

Ar F+NaOCH3DMF 100 CAr OCH3+NaF\text{Ar F}+\text{NaOCH}_3\xrightarrow{\text{DMF 100 C}}\text{Ar OCH}_3+\text{NaF}

Reactivity trends :

NucleophileSolventTime (h)Conversion
NH₃DMSO1285%
CH₃ONaDMF892%

The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the para position, facilitating substitution.

Reduction Reactions

The dimethylamine group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄). For example:

 N CH LiAlH4,THF NHCH3 NH2\text{ N CH }\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{ NHCH}_3\rightarrow \text{ NH}_2

Optimized conditions :

Reducing AgentSolventTemperatureYield
LiAlH₄THF0°C → RT78%
NaBH₄/CuCl₂MeOH40°C62%

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the biphenyl core. The 4-position bromine in analogs reacts with aryl boronic acids :

Ar Br+Ar B OH 2Pd PPh3 4Na2CO3,dioxaneAr Ar \text{Ar Br}+\text{Ar B OH }_2\xrightarrow[\text{Pd PPh}_3\text{ }_4]{\text{Na}_2\text{CO}_3,\text{dioxane}}\text{Ar Ar }

Catalyst efficiency :

CatalystLigandYield
Pd(OAc)₂PPh₃88%
PdCl₂(dppf)XPhos94%

Acid-Base Reactions

The dimethylamine group acts as a weak base, forming salts with mineral acids (e.g., HCl) :

 N CH +HCl N CH HCl\text{ N CH }+\text{HCl}\rightarrow \text{ N CH HCl}

pKa values (analogs):

CompoundpKa (H₂O)
(4-Fluoro analog)·HCl4.2
(2-Fluoro analog)·HCl3.9

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) of related compounds shows decomposition above 250°C, releasing HF and CO₂ . Degradation pathways include:

Ar OCF3ΔAr OH+CF3\text{Ar OCF}_3\xrightarrow{\Delta}\text{Ar OH}+\text{CF}_3^-

Biological Interactions

While direct data is limited, fluorinated biphenylamines exhibit receptor-binding activity. Analog studies suggest interactions with serotonin receptors (5-HT₃) via hydrogen bonding and π-stacking .

Comparative Reactivity of Structural Analogs

Reaction Type3-Fluoro Derivative4-Fluoro Analog2-Fluoro Analog
Oxidation Yield70–75%65–72%68–70%
SNAr Conversion85–92%80–88%78–85%
Suzuki Coupling Yield88–94%85–90%82–89%

Scientific Research Applications

(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .

Properties

Molecular Formula

C15H13F4NO

Molecular Weight

299.26 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C15H13F4NO/c1-20(2)14-8-5-11(9-13(14)16)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3

InChI Key

MIYSJTJOLFDWFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F

Origin of Product

United States

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